molecular formula C18H31NO B12653224 2-((Dimethylamino)methyl)-4-isononylphenol CAS No. 55138-52-8

2-((Dimethylamino)methyl)-4-isononylphenol

Cat. No.: B12653224
CAS No.: 55138-52-8
M. Wt: 277.4 g/mol
InChI Key: NOKHOJCRNXGBQS-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-4-isononylphenol is an organic compound that features a phenolic structure with a dimethylamino group and an isononyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-4-isononylphenol typically involves the alkylation of 4-isononylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via the formation of an intermediate Mannich base, which then undergoes cyclization to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-4-isononylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

2-((Dimethylamino)methyl)-4-isononylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-4-isononylphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Dimethylamino)methyl)-4-nonylphenol
  • 2-((Dimethylamino)methyl)-4-octylphenol
  • 2-((Dimethylamino)methyl)-4-decylphenol

Uniqueness

2-((Dimethylamino)methyl)-4-isononylphenol is unique due to its specific isononyl side chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

55138-52-8

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-(7-methyloctyl)phenol

InChI

InChI=1S/C18H31NO/c1-15(2)9-7-5-6-8-10-16-11-12-18(20)17(13-16)14-19(3)4/h11-13,15,20H,5-10,14H2,1-4H3

InChI Key

NOKHOJCRNXGBQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=CC(=C(C=C1)O)CN(C)C

Origin of Product

United States

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